molecular formula C18H22N4O3S B3018930 1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(3-phenylpropyl)urea CAS No. 2034484-85-8

1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(3-phenylpropyl)urea

Cat. No.: B3018930
CAS No.: 2034484-85-8
M. Wt: 374.46
InChI Key: WNKJGWJIUAOQBI-UHFFFAOYSA-N
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Description

This compound features a benzo[c][1,2,5]thiadiazole core fused with a benzene ring and modified by 1,3-dimethyl and 2,2-dioxido (sulfone) substituents. The urea moiety (-NHCONH-) at position 5 of the thiadiazole system introduces hydrogen-bonding capabilities, which may influence both physicochemical properties and biological interactions. The 3-phenylpropyl chain adds lipophilicity, likely improving membrane permeability.

Properties

IUPAC Name

1-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-3-(3-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S/c1-21-16-11-10-15(13-17(16)22(2)26(21,24)25)20-18(23)19-12-6-9-14-7-4-3-5-8-14/h3-5,7-8,10-11,13H,6,9,12H2,1-2H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKJGWJIUAOQBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)NCCCC3=CC=CC=C3)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related 1,3,4-thiadiazole and fused heterocyclic systems to highlight key differences in substituents, synthesis, and inferred bioactivity.

Table 1: Structural and Functional Comparison

Compound Name/Structure Core Structure Substituents/Functional Groups Biological Activity (Reported/Inferred) Key Features
Target Compound Benzo[c][1,2,5]thiadiazole 1,3-Dimethyl, 2,2-dioxido, urea, 3-phenylpropyl Not explicitly reported Sulfone groups enhance polarity; urea enables H-bonding; fused aromatic system
5-(3-phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine 1,3,4-thiadiazole 3-phenylpropyl, 2-chlorophenyl Not reported Simple thiadiazole with aromatic substituents; synthesized via POCl3-mediated condensation
Triazolo[3,4-b][1,3,4]thiadiazole derivative Triazole-fused 1,3,4-thiadiazole Ethyl, isobutylphenyl Antimicrobial, antibacterial Fused triazole-thiadiazole system; planar geometry enhances π-π interactions
Imidazo[2,1-b][1,3,4]thiadiazole derivatives Imidazo-thiadiazole Chlorophenyl, cyclopropyl, indolinone Cytotoxic Condensed heterocyclic system; electron-withdrawing groups modulate activity

Key Comparative Insights:

Structural Complexity :

  • The target compound’s fused benzo[c]thiadiazole system distinguishes it from simpler 1,3,4-thiadiazoles (e.g., ). Fused systems often exhibit enhanced rigidity and electronic effects, which can improve target binding selectivity .
  • Unlike triazolo-thiadiazoles (), the target lacks a fused triazole ring but compensates with a urea group, which may offer unique hydrogen-bonding interactions.

This contrasts with chlorophenyl or cyclopropyl substituents in cytotoxic imidazo-thiadiazoles, which prioritize lipophilicity for membrane penetration . The 3-phenylpropyl chain in the target and ’s compound suggests a design focus on balancing lipophilicity and bulkiness, which may influence pharmacokinetics.

Synthesis Pathways :

  • Many thiadiazole derivatives (e.g., ) rely on POCl3-mediated condensations to activate carbonyl groups or form heterocyclic rings. The target’s synthesis likely requires distinct steps to introduce the urea and sulfone groups, though specific details are unavailable in the evidence.

The urea moiety in the target may mimic thiosemicarbazide or biguanide pharmacophores, which are known for diverse biological activities .

Research Implications

The compound’s unique combination of sulfone, urea, and fused aromatic systems positions it as a promising candidate for further pharmacological exploration. Comparative studies with analogs suggest:

  • Optimization Potential: Modifying the phenylpropyl chain length or substituting the urea group could fine-tune solubility and target affinity.
  • Biological Screening : Prioritize assays for antimicrobial, anticancer, or anti-inflammatory activity based on structural parallels to active derivatives .

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